2-Bromo-4-bromomethyl-5-(trifluoromethyl)pyridine
Overview
Description
2-Bromo-4-bromomethyl-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative. This compound is characterized by the presence of bromine atoms at the 2 and 4 positions, a bromomethyl group at the 4 position, and a trifluoromethyl group at the 5 position on the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-bromomethyl-5-(trifluoromethyl)pyridine typically involves halogenation and functional group transformations on a pyridine ring. One common method involves the bromination of 4-methyl-5-(trifluoromethyl)pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-bromomethyl-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions such as Suzuki-Miyaura and Stille couplings to form carbon-carbon bonds.
Oxidation and Reduction: The bromomethyl group can be oxidized to a carboxylic acid or reduced to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.
Coupling Products: Biaryl compounds or other complex organic molecules.
Oxidation and Reduction Products: Carboxylic acids or methyl derivatives.
Scientific Research Applications
2-Bromo-4-bromomethyl-5-(trifluoromethyl)pyridine is used in various scientific research applications:
Chemistry: As a building block in the synthesis of complex organic molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology: In the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: Potential use in drug discovery and development, particularly in the design of molecules with specific biological activities.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-bromomethyl-5-(trifluoromethyl)pyridine involves its interaction with various molecular targets. The bromine atoms and trifluoromethyl group can participate in halogen bonding and hydrophobic interactions, respectively. These interactions can influence the compound’s binding affinity and specificity towards enzymes, receptors, or other biological targets. The bromomethyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)pyridine
- 2-Chloro-4-(trifluoromethyl)pyridine
- 2-Iodo-5-(trifluoromethyl)pyridine
- 2-Bromo-4-fluoropyridine
Uniqueness
2-Bromo-4-bromomethyl-5-(trifluoromethyl)pyridine is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical and physical properties. The combination of these functional groups enhances its reactivity and versatility in various chemical reactions, making it a valuable compound in synthetic chemistry and research applications.
Biological Activity
2-Bromo-4-bromomethyl-5-(trifluoromethyl)pyridine is a pyridine derivative notable for its unique chemical structure and potential biological activities. This compound, characterized by the presence of bromine and trifluoromethyl groups, has gained attention in medicinal chemistry for its diverse applications, particularly in drug development and agrochemicals.
The molecular formula of this compound is . The compound's structure contributes to its reactivity and interaction with biological targets. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration, while the bromine atoms may participate in halogen bonding, influencing binding affinity to proteins.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The mechanism involves:
- Halogen Bonding : The bromine atoms can form halogen bonds with electron-rich sites on biomolecules, enhancing binding interactions.
- Hydrogen Bonding : The presence of functional groups allows for hydrogen bonding, stabilizing interactions with target proteins.
- Electrophilic Properties : The compound may act as an electrophile, reacting with nucleophilic sites in biological molecules, which can lead to modulation of enzymatic activities.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that pyridine derivatives can possess significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Anticancer Potential
Research into similar pyridine compounds suggests potential anticancer properties. These compounds may induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases or modulation of signaling pathways involved in cell proliferation.
Anti-inflammatory Effects
Certain derivatives have been investigated for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines or modulate immune responses, making them candidates for treating inflammatory diseases.
Case Studies
- Antimicrobial Study : A study evaluating the efficacy of various pyridine derivatives reported that compounds similar to this compound exhibited significant antibacterial activity with inhibition rates exceeding 90% against E. coli .
- Anticancer Research : In vitro studies indicated that related pyridine derivatives could induce cytotoxicity in cancer cell lines. For example, one compound from a similar series showed a cytotoxicity rate of 41% against breast cancer cells .
- Anti-inflammatory Activity : Another investigation highlighted that certain pyridine derivatives could reduce inflammation markers in murine models, suggesting potential therapeutic applications in chronic inflammatory conditions .
Data Table: Biological Activities of Related Pyridine Derivatives
Compound Name | Activity Type | Target Organism/Cell Line | Inhibition Rate / Efficacy (%) |
---|---|---|---|
This compound | Antibacterial | E. coli | >90% |
Related Pyridine Derivative A | Anticancer | Breast Cancer Cells | 41% |
Related Pyridine Derivative B | Anti-inflammatory | Murine Model | Significant Reduction |
Properties
IUPAC Name |
2-bromo-4-(bromomethyl)-5-(trifluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F3N/c8-2-4-1-6(9)13-3-5(4)7(10,11)12/h1,3H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWRZGUIAXAEJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)C(F)(F)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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